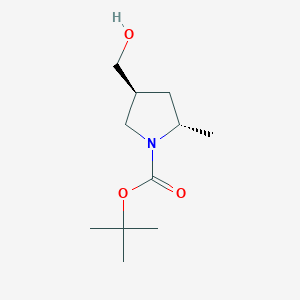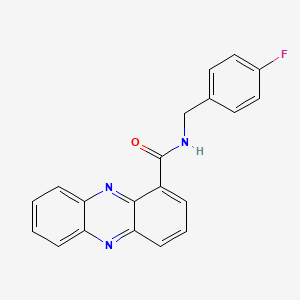
N-(4-fluorobenzyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine-1-carboxamide (PCN) is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . It is one of the major biocontrol agents produced by plant growth-promoting rhizosphere (PGPR) pseudomonads including Pseudomonas chlororaphis .
Synthesis Analysis
The biosynthesis of PCN employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The process involves the inactivation of psrA and rpeA, which are PCN biosynthesis repressors. This inactivation increases PCN production by 1.66- and 3.06-fold, respectively . The expression of phzI, phzR, and phzE is markedly increased in the psrA and rpeA double mutant .Molecular Structure Analysis
The secondary metabolite produced by the HT66 strain was identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum . The instrument used was equipped with electrospray ionization to separate peaks that cannot be resolved by LC alone and time of flight mass spectrometers in mass detection .Chemical Reactions Analysis
The chemical reactions involved in the production of PCN are complex and involve a number of different genes. The expression of phzI, phzR, and phzE is markedly increased in the psrA and rpeA double mutant . The transcription level of rpeA and rpeB in strain HT66Δ psrA increased by 3.52- and 11.58-folds, respectively .Physical and Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments . They differ in their chemical and physical properties based on the type and position of functional groups present .Mechanism of Action
Target of Action
Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, are known to exhibit a diverse range of biological properties . They are primarily produced by bacteria, especially pseudomonads . Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .
Mode of Action
Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .
Biochemical Pathways
Phenazines are involved in various metabolic pathways. For instance, they are known to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . They also play a role in the metabolism of purine, arachidonic acid, and phenylpropanoid biosynthesis .
Pharmacokinetics
Phenazines are known to be used in many diverse applications, including as electron acceptors and donors, as components of fuel cells, as environmental sensors and biosensors, and as central components of antitumor compounds .
Result of Action
Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . In plants, phenazines may influence growth and elicit induced systemic resistance . Synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .
Action Environment
The action of phenazines can be influenced by environmental factors. For instance, the carrier systems formed by micellar copolymers type Pluronic® have demonstrated effectiveness in incorporating several photosensitizing compounds, ensuring its monomeric form for photodynamic therapy applications . Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .
Future Directions
Research suggests that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . This could lead to the development of more effective biocontrol agents and the discovery of new applications for these compounds .
Biochemical Analysis
Biochemical Properties
Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival
Cellular Effects
Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance in plants
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGORBKHJISIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
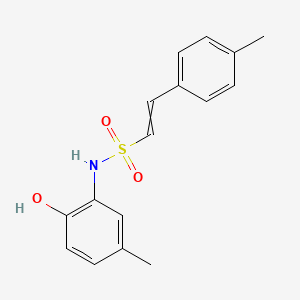
![4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788163.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)
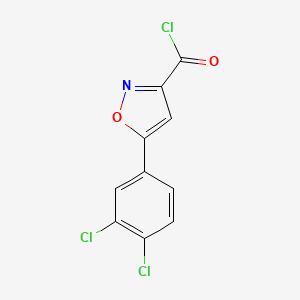
![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2788172.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
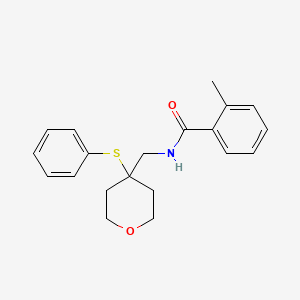
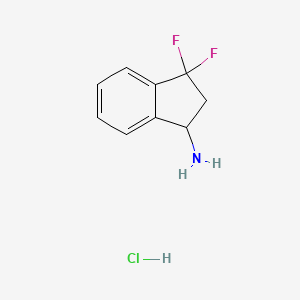
![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)


